N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine
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Overview
Description
N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine is a chemical compound with the molecular formula C15H13ClFNO4S and a molecular weight of 357.78 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a phenylalanine backbone, with additional chloro and fluoro substituents on the phenyl ring .
Preparation Methods
The synthesis of N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine typically involves the reaction of phenylalanine with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine can undergo various chemical reactions, including:
Scientific Research Applications
N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonyl group can form strong interactions with active site residues, leading to inhibition of enzyme activity . Additionally, the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions and halogen bonding .
Comparison with Similar Compounds
N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine can be compared with similar compounds such as:
N-[(3-chloro-4-fluorophenyl)sulfonyl]glycine: This compound has a similar structure but with a glycine backbone instead of phenylalanine.
N-[(3-chloro-4-fluorophenyl)sulfonyl]alanine: This compound also shares a similar structure but with an alanine backbone.
The uniqueness of this compound lies in its phenylalanine backbone, which provides additional aromatic interactions and potential for π-π stacking .
Properties
Molecular Formula |
C15H13ClFNO4S |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
(2S)-2-[(3-chloro-4-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13ClFNO4S/c16-12-9-11(6-7-13(12)17)23(21,22)18-14(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,14,18H,8H2,(H,19,20)/t14-/m0/s1 |
InChI Key |
NJWNKXRKNANWCI-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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